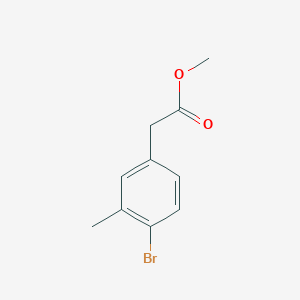

Methyl 2-(4-bromo-3-methylphenyl)acetate

Description

Methyl 2-(4-bromo-3-methylphenyl)acetate is a substituted phenylacetate (B1230308) ester that has garnered attention in synthetic organic chemistry. Its molecular structure, featuring a bromine atom and a methyl group on the phenyl ring, provides a unique combination of reactivity and steric influence, making it a valuable building block for more complex molecules.

| Compound Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 885681-93-6 sigmaaldrich.comchemscene.com |

| Molecular Formula | C10H11BrO2 chemscene.com |

| Molecular Weight | 243.10 g/mol sigmaaldrich.comchemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-bromo-3-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTGXSFZJYWMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885681-93-6 | |

| Record name | methyl 2-(4-bromo-3-methylphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Methyl 2 4 Bromo 3 Methylphenyl Acetate

De Novo Synthesis Approaches

De novo synthesis offers the flexibility to build the target molecule from simpler, often commercially available starting materials. This typically involves a sequence of reactions to introduce the required functional groups and substitution patterns onto a basic aromatic framework.

The final step in many synthetic routes to Methyl 2-(4-bromo-3-methylphenyl)acetate is the esterification of its corresponding carboxylic acid, 2-(4-bromo-3-methylphenyl)acetic acid. This transformation is a cornerstone of organic synthesis, with several established methods available.

The most common method is the Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol. youtube.com A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. youtube.com The reaction is reversible, and the equilibrium is typically driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction. youtube.comiscre.org

Alternative methods include reaction with diazomethane, which provides a high yield of the methyl ester but is limited by the hazardous and explosive nature of the reagent. Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol. This two-step process is often high-yielding but less atom-economical.

Table 1: Comparison of Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | 2-(4-bromo-3-methylphenyl)acetic acid, Methanol, H₂SO₄ (cat.) | Reflux | Cost-effective, simple procedure | Reversible, requires excess alcohol |

| Acyl Chloride Formation | 2-(4-bromo-3-methylphenyl)acetic acid, SOCl₂, then Methanol | Room temperature or gentle heating | High yield, irreversible | Two-step process, corrosive reagents |

| Diazomethane | 2-(4-bromo-3-methylphenyl)acetic acid, CH₂N₂ | Room temperature | High yield, mild conditions | Diazomethane is toxic and explosive |

An alternative de novo approach involves introducing the bromine atom at a later stage onto a pre-formed methyl phenylacetate (B1230308) core. This requires the regioselective bromination of Methyl 2-(3-methylphenyl)acetate. In this precursor, the aromatic ring is substituted with two activating, ortho-, para-directing groups: a methyl group (-CH₃) and a methyl acetate (B1210297) group (-CH₂COOCH₃).

The methyl group strongly directs incoming electrophiles to its ortho (positions 2 and 6) and para (position 4) positions. The methyl acetate group also directs to the ortho and para positions. The desired product requires bromination at the 4-position, which is para to the methyl group and meta to the methyl acetate substituent's point of attachment. The directing influence of the methyl group is generally stronger, favoring substitution at the 4-position.

Electrophilic aromatic bromination is typically achieved using molecular bromine (Br₂) with a Lewis acid catalyst, or by using other brominating agents like N-Bromosuccinimide (NBS). mdpi.com The choice of solvent and reaction conditions is crucial for achieving high regioselectivity. For instance, the regioselective bromination of the structurally similar 4-methoxyphenylacetic acid is successfully achieved using bromine in acetic acid, yielding the 3-bromo derivative in high yield. nih.gov This suggests that similar conditions could be effective for the bromination of Methyl 2-(3-methylphenyl)acetate to selectively yield the 4-bromo isomer. nih.govnih.gov

Table 2: Reagents for Regioselective Bromination

| Brominating Agent | Catalyst/Solvent | Key Features |

|---|---|---|

| **Bromine (Br₂) ** | Acetic Acid | Standard conditions for activated rings. nih.gov |

| N-Bromosuccinimide (NBS) | Acetonitrile or THF | Milder alternative, can offer high regioselectivity. mdpi.com |

| Tetraalkylammonium tribromides | Various | Known for high para-selectivity in some cases. |

Introducing the methyl group onto an existing bromo-substituted aromatic acetate, such as Methyl 2-(4-bromophenyl)acetate, represents another synthetic pathway. The challenge lies in directing the methyl group to the 3-position, which is ortho to the bromine atom and meta to the acetate substituent.

Classical Friedel-Crafts alkylation using a methyl halide (e.g., CH₃Cl) and a Lewis acid catalyst (e.g., AlCl₃) is a common method for methylating aromatic rings. However, this reaction can suffer from issues like polysubstitution and rearrangement.

More recent advances in C-H activation and cross-coupling reactions offer more precise and controlled methods for methylation. researchgate.net Catalytic systems, often based on palladium or rhodium, can activate a specific C-H bond on the aromatic ring, allowing for the introduction of a methyl group from a suitable methyl source. researchgate.netgoogle.com These methods often exhibit high regioselectivity and functional group tolerance, making them attractive for the late-stage methylation of complex molecules. researchgate.net

Convergent Synthesis from Advanced Intermediates

The carboxylic acid, 2-(4-bromo-3-methylphenyl)acetic acid, is a key advanced intermediate for the synthesis of the target methyl ester. nih.gov Its primary utility lies in its straightforward conversion to this compound via the esterification reactions detailed in section 2.1.1. The availability of this acid as a stable, crystalline solid makes it a convenient precursor for the final esterification step. It is a recognized chemical reagent used in various organic and pharmaceutical syntheses. pharmaffiliates.com

A more versatile convergent approach utilizes 4'-Bromo-3'-methylacetophenone as a starting building block. chemicalbook.combiosynth.combiosynth.com This compound, which features a ketone group instead of the acetic acid ester, is a versatile intermediate in the synthesis of many complex molecules. chemicalbook.comchemicalbook.com

Several synthetic transformations can convert the acetyl group (-COCH₃) of the acetophenone (B1666503) into the desired methyl acetate group (-CH₂COOCH₃). One common route is the Willgerodt-Kindler reaction, which can transform an aryl ketone into a thioamide, followed by hydrolysis to the corresponding carboxylic acid, and subsequent esterification.

A more direct route involves α-halogenation of the ketone followed by a Favorskii rearrangement. Alternatively, a haloform reaction (using sodium hypobromite, for instance) on the methyl ketone would yield the corresponding carboxylic acid (4-bromo-3-methylbenzoic acid), which would then require a two-carbon homologation to reach the phenylacetic acid structure before esterification. A detailed synthetic route starting from 4-bromo-3-methylbenzaldehyde (B1279091) involves conversion to an intermediate alcohol, which is then oxidized to 4'-Bromo-3'-methylacetophenone. chemicalbook.comchemicalbook.com This highlights the role of 4'-Bromo-3'-methylacetophenone as a central, readily accessible building block. chemicalbook.comchemicalbook.com

Table 3: Synthetic Utility of 4'-Bromo-3'-methylacetophenone

| Reaction Pathway | Intermediate Product | Final Step |

|---|---|---|

| Willgerodt-Kindler | 2-(4-bromo-3-methylphenyl)thioacetamide | Hydrolysis & Esterification |

| Haloform Reaction | 4-Bromo-3-methylbenzoic acid | Homologation & Esterification |

Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound Analogues

The bromine atom on the aromatic ring of this compound serves as a versatile functional handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of analogues. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org The primary advantage of these methods is their broad substrate scope and functional group tolerance, which are critical for creating complex molecules. unibo.itrsc.org

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds and involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester. rsc.orgwikipedia.org For the synthesis of analogues of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. wikipedia.orglibretexts.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to improve catalyst activity. nih.gov

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a direct route to analogues with vinylated side chains. organic-chemistry.orgnumberanalytics.com The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. numberanalytics.comlibretexts.org The choice of phosphine-free catalyst systems or the use of N-heterocyclic carbene (NHC) ligands can lead to highly active and stable catalysts. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed, which couples the aryl bromide with a terminal alkyne. wikipedia.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govacs.org These reactions are valuable for synthesizing precursors to complex heterocyclic systems or materials with interesting electronic properties.

The following table summarizes typical conditions and outcomes for these palladium-catalyzed reactions on substrates analogous to this compound.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Potential Analogue Structure |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane | Methyl 2-(3-methyl-[1,1'-biphenyl]-4-yl)acetate |

| Heck | Alkene (e.g., n-Butyl acrylate) | Pd(OAc)₂/P(o-tolyl)₃ | NEt₃ | DMF, Acetonitrile | Methyl 2-(3-methyl-4-vinylphenyl)acetate derivative |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂/CuI | NEt₃, Piperidine | THF, DMF | Methyl 2-(3-methyl-4-(phenylethynyl)phenyl)acetate |

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound is crucial for improving efficiency, reducing costs, and minimizing environmental impact, particularly when moving from laboratory to industrial-scale production. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edursc.org For the synthesis of this compound and its derivatives, several green strategies can be implemented.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product, minimizing waste. acs.org Catalytic reactions, such as the palladium-catalyzed couplings discussed, are inherently more atom-economical than stoichiometric reactions. yale.edu

Safer Solvents and Auxiliaries: Traditional organic solvents often contribute significantly to process waste and environmental impact. nih.gov Research focuses on replacing them with greener alternatives like water, ethanol (B145695), or biogenic solvents. unibo.itmdpi.com For palladium-catalyzed reactions, protocols using aqueous media or solvent-free conditions, such as mechanochemical synthesis in a ball mill, are being developed. nih.govresearchgate.net

Catalysis: Using catalytic reagents is superior to stoichiometric ones. yale.edu Efforts in this area focus on developing highly active catalysts that can be used at very low loadings (ppm levels), and heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. nih.govscribd.com This not only reduces waste but also minimizes contamination of the final product with residual heavy metals like palladium. acs.org

Energy Efficiency: Synthetic methods should be designed for minimal energy consumption, for instance, by running reactions at ambient temperature and pressure. acs.org Microwave-assisted synthesis can be an energy-efficient alternative that often reduces reaction times and improves yields. organic-chemistry.org

The table below outlines the application of green chemistry principles to the synthesis.

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | Toluene, Dioxane, DMF | Water, Ethanol, 2-MeTHF, Supercritical CO₂ | Reduced toxicity and waste. rsc.orgbohrium.com |

| Catalysis | High catalyst loading (mol%) | Low loading (ppm), recyclable heterogeneous catalysts (e.g., Pd/C) | Reduced cost, waste, and metal contamination. nih.gov |

| Energy Efficiency | Conventional heating (oil bath) | Microwave irradiation, room temperature reactions | Faster reactions, lower energy consumption. organic-chemistry.orgnih.gov |

| Waste Prevention | Stoichiometric reagents | Catalytic cycles, one-pot reactions | Higher atom economy, less byproduct formation. acs.org |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic process from the laboratory (gram scale) to preparative or industrial (kilogram) scale presents significant challenges. numberanalytics.com What works efficiently in a lab flask may not be feasible or safe in a large reactor. acs.org

Key considerations for scaling up the synthesis involving this compound include:

Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily controlled in the lab can lead to dangerous temperature runaways in large reactors due to a lower surface-area-to-volume ratio. numberanalytics.com Thorough kinetic studies and thermal hazard analysis are essential. The reaction temperature is often a critical process parameter that must be strictly controlled to avoid side product formation. acs.org

Mixing and Mass Transfer: Ensuring efficient mixing is crucial, especially for heterogeneous reactions (e.g., those involving a solid base or catalyst). nih.gov Inadequate mixing can lead to localized "hot spots," inconsistent reaction rates, and lower yields. acs.org

Catalyst Cost and Removal: Palladium is a precious and costly metal. nih.gov On a large scale, minimizing the catalyst loading becomes economically critical. acs.org Furthermore, for pharmaceutical applications, residual palladium in the final product must be reduced to very low levels (ppm), requiring specialized purification steps such as treatment with metal scavengers (e.g., L-cysteine) or filtration through activated carbon. nih.govacs.org

Workup and Purification: Procedures like extractions and chromatography that are simple in the lab can be cumbersome and generate large volumes of waste on a larger scale. nih.gov The process should be optimized to allow for purification by crystallization whenever possible, which is more scalable and economical. acs.org

Process Robustness: The scaled-up process must be robust, meaning it can tolerate minor variations in reaction parameters (e.g., temperature, reagent quality, addition rates) without significant drops in yield or purity. acs.org

The following table highlights specific challenges and mitigation strategies for scale-up.

| Parameter | Scale-Up Challenge | Mitigation Strategy |

|---|---|---|

| Temperature Control | Potential for thermal runaway in exothermic coupling reactions. | Calorimetry studies, controlled addition of reagents, efficient reactor cooling systems. numberanalytics.com |

| Palladium Removal | High cost of catalyst and strict limits on residual metal in the product. | Reduce catalyst loading, use scavenger resins or reagents (e.g., L-cysteine), implement crystallization steps. acs.orgacs.org |

| Reagent Purity & Sourcing | Variability in raw material quality from different suppliers. | Establish strict specifications for starting materials, develop robust analytical methods. |

| Solvent Handling | Large volumes of potentially flammable or toxic solvents. | Optimize for higher reaction concentrations, select solvents with better safety profiles, implement solvent recovery and recycling systems. rsc.org |

Iii. Comprehensive Spectroscopic Characterization and Solid State Structural Elucidation of Methyl 2 4 Bromo 3 Methylphenyl Acetate

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for the structural elucidation of organic molecules. These techniques probe the magnetic and vibrational properties of atomic nuclei and chemical bonds, respectively, to generate a unique spectral fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Methyl 2-(4-bromo-3-methylphenyl)acetate, ¹H and ¹³C NMR, along with two-dimensional techniques, are employed for a thorough structural analysis.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and the connectivity between adjacent protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, the methyl protons on the phenyl ring, and the methyl protons of the ester group.

The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the phenyl ring will influence the precise chemical shifts of the aromatic protons. The methylene protons adjacent to the carbonyl group of the ester are also deshielded and are expected to resonate as a singlet at approximately δ 3.6 ppm. The methyl protons of the ester group will appear as a singlet at around δ 3.7 ppm, while the methyl group attached to the phenyl ring will also produce a singlet, but at a more upfield position, typically around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Data for this compound This table presents predicted data based on analogous compounds due to the absence of published experimental spectra for the specific title compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 1H | Ar-H |

| ~7.15 | d | 1H | Ar-H |

| ~7.05 | dd | 1H | Ar-H |

| ~3.70 | s | 3H | -OCH₃ |

| ~3.60 | s | 2H | -CH₂- |

| ~2.40 | s | 3H | Ar-CH₃ |

d = doublet, dd = doublet of doublets, s = singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of unique carbon atoms in a molecule and their chemical environment. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the methylene carbon, the ester methyl carbon, and the aromatic methyl carbon.

The carbonyl carbon of the ester group is the most deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of δ 170-175 ppm. The aromatic carbons will resonate in the region of δ 120-140 ppm. The carbon atom attached to the bromine (C-Br) will be influenced by the heavy atom effect, and its chemical shift will be informative. The methylene carbon will appear around δ 40-45 ppm, while the methyl carbons of the ester and the aromatic ring will be observed at more upfield positions, typically around δ 52 ppm and δ 20 ppm, respectively.

Table 2: Predicted ¹³C NMR Data for this compound This table presents predicted data based on analogous compounds due to the absence of published experimental spectra for the specific title compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | C=O |

| ~138.0 | Ar-C |

| ~135.0 | Ar-C |

| ~132.0 | Ar-CH |

| ~130.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~123.0 | Ar-C-Br |

| ~52.5 | -OCH₃ |

| ~41.0 | -CH₂- |

| ~23.0 | Ar-CH₃ |

To further confirm the structural assignments, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, this would primarily show correlations between the aromatic protons, helping to definitively assign their positions on the phenyl ring based on their coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons, such as the aromatic CH groups, the methylene group, and the two methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the substituted aromatic carbons (C-Br and the carbon attached to the acetate side chain). For instance, correlations would be expected between the methylene protons and the carbonyl carbon, as well as with the aromatic carbons. The methyl protons of the ester would show a correlation to the carbonyl carbon.

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum is a plot of absorbance versus wavenumber and is characteristic of the functional groups present in the molecule.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ester group will be prominent, typically appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group will result in two bands, one for the C-O-C stretch (around 1250-1000 cm⁻¹) and another for the O-C-C stretch. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to absorptions in the 1600-1450 cm⁻¹ region. The presence of the C-Br bond is expected to show a characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 3: Predicted FTIR Data for this compound This table presents predicted data based on analogous compounds due to the absence of published experimental spectra for the specific title compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1600, ~1475 | Medium | Aromatic C=C Stretch |

| ~1230 | Strong | C-O Stretch (Ester) |

| ~1160 | Strong | C-O Stretch (Ester) |

| ~820 | Strong | C-H Bending (Aromatic) |

| ~550 | Medium | C-Br Stretch |

Vibrational Spectroscopy

Raman Spectroscopy

Expected Raman Shifts for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| C=O (Ester) | 1730-1750 | Stretching |

| C-O (Ester) | 1250-1300 | Stretching |

| Aromatic C=C | 1580-1610 | Stretching |

| C-H (Aromatic) | 3050-3100 | Stretching |

| C-H (Methyl) | 2870-2960 | Stretching |

| C-Br | 500-600 | Stretching |

This table is predictive, based on known vibrational frequencies for similar functional groups, and does not represent experimentally determined data for the title compound.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* and n → π* transitions, primarily associated with the aromatic ring and the carbonyl group of the ester. The solvent used for analysis can influence the exact wavelength of maximum absorbance (λmax).

Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

| π → π | ~200-220 | Phenyl Ring |

| π → π | ~260-280 | Phenyl Ring (B-band) |

| n → π* | ~270-300 | Carbonyl (C=O) |

These values are estimations based on typical absorptions for substituted benzene and ester compounds.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound, allowing for the confirmation of its elemental composition. The theoretical exact mass can be calculated based on its chemical formula, C10H11BrO2.

Theoretical HRMS Data for this compound

| Ion | Chemical Formula | Theoretical m/z |

| [M]+• | C10H11⁷⁹BrO2 | 241.9946 |

| [M]+• | C10H11⁸¹BrO2 | 243.9925 |

The presence of bromine would result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion of this compound would undergo fragmentation, providing further structural information. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group, the entire ester group, or cleavage at the benzylic position.

Plausible Fragmentation Pathways

A primary fragmentation would be the alpha-cleavage of the ester, leading to the loss of the methoxy radical (•OCH3) to form a stable acylium ion. Another significant fragmentation would be the loss of the entire methoxycarbonyl group (•COOCH3). Cleavage of the bromine atom could also be observed. The benzylic C-C bond cleavage could result in the formation of a bromotolyl radical and the [CH2COOCH3]+• ion.

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

Furthermore, C–H···π interactions are another plausible contributor to the crystal packing. In this type of interaction, a C-H bond acts as a weak acid, donating its hydrogen to the electron-rich π system of the phenyl ring of an adjacent molecule. The orientation of the molecules relative to one another would determine the presence and geometry of such interactions.

Halogen bonding, involving the bromine atom, could also be a factor in the solid-state assembly. The bromine atom possesses a region of positive electrostatic potential (a σ-hole) which can interact favorably with nucleophilic regions of adjacent molecules, such as the carbonyl oxygen.

To definitively characterize these interactions, precise atomic coordinates from single-crystal X-ray diffraction would be required. This data would allow for the calculation of intermolecular distances and angles, providing evidence for the presence and strength of these non-covalent forces.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Distance (Å) | Potential Angle (°) |

|---|---|---|---|---|

| Hydrogen Bonding | C-H (methyl/methylene/aromatic) | O (carbonyl) | Data Not Available | Data Not Available |

| C-H...π Interactions | C-H (various) | Phenyl Ring (π-system) | Data Not Available | Data Not Available |

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state represents a low-energy arrangement that is influenced by both intramolecular forces and the intermolecular interactions within the crystal lattice. For this compound, the key conformational features would be the torsion angles that define the orientation of the acetate group relative to the phenyl ring.

The primary torsion angle of interest would be that describing the rotation around the C(aryl)-C(methylene) bond. This angle would determine the spatial relationship between the plane of the phenyl ring and the ester functional group. Another important conformational parameter would be the torsion angle around the C(methylene)-C(carbonyl) bond, which would define the orientation of the carbonyl group.

The observed conformation in the solid state is a result of a balance between minimizing steric hindrance within the molecule and maximizing favorable intermolecular interactions. Computational modeling could provide insights into the potential low-energy conformations in the gas phase, which could then be compared to the experimentally determined solid-state structure to understand the influence of the crystalline environment on the molecular geometry.

A detailed analysis of bond lengths and angles from crystallographic data would also be crucial to identify any deviations from standard values, which could indicate strain or specific electronic effects within the molecule.

Table 2: Key Torsion Angles for Conformational Analysis of this compound

| Torsion Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (°) |

|---|---|---|---|---|---|

| τ1 | C(aromatic) | C(aromatic) | C(methylene) | C(carbonyl) | Data Not Available |

| τ2 | C(aromatic) | C(methylene) | C(carbonyl) | O(ester) | Data Not Available |

Iv. Advanced Computational and Theoretical Chemistry Studies on Methyl 2 4 Bromo 3 Methylphenyl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. DFT methods are used to determine the optimized geometry, electronic properties, and reactivity of Methyl 2-(4-bromo-3-methylphenyl)acetate, providing data that complements experimental findings.

The first step in computational analysis is typically the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. These theoretical values are then compared with experimental data, if available from techniques like X-ray crystallography, to validate the accuracy of the computational model. The close agreement between calculated and experimental structures provides confidence in the theoretical model's ability to describe the molecule accurately.

Once the geometry is optimized, a range of electronic properties and reactivity descriptors can be calculated to understand the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the distribution and energies of these orbitals reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

| Ionization Potential (I) | Data not available in search results |

| Electron Affinity (A) | Data not available in search results |

| Global Hardness (η) | Data not available in search results |

| Global Softness (S) | Data not available in search results |

| Electronegativity (χ) | Data not available in search results |

| Chemical Potential (μ) | Data not available in search results |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, the MEP map would highlight the negative potential around the oxygen atoms of the ester group and the bromine atom, and positive potential around the hydrogen atoms.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

The electrophilicity-based charge transfer (ECT) is a descriptor that helps in quantifying the amount of charge transferred between a molecule and its environment in a chemical reaction. This concept is an extension of the charge transfer model proposed by Parr et al. and is particularly useful in toxicology and pharmacology for understanding the interaction of molecules with biological systems. The ECT value can predict the extent of charge transfer that occurs when this compound interacts with another chemical species, providing insight into its potential reactivity and biological activity.

Electronic Structure and Reactivity Descriptors

Global and Local Chemical Reactivity Indices

Global and local chemical reactivity indices, derived from Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. nih.gov These descriptors quantify the molecule's stability, reactivity, and the propensity of specific atomic sites to engage in electrophilic or nucleophilic attacks. researchgate.netsemanticscholar.org Calculations are commonly performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. ijopaar.commdpi.com

Global reactivity descriptors are determined from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net Key global indices include:

Energy Gap (ΔE): The difference between ELUMO and EHOMO, indicating the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO)/2. d-nb.info

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the ease of modifying the electron cloud.

Electronegativity (χ): Represents the ability of the molecule to attract electrons, calculated as -(EHOMO + ELUMO)/2. d-nb.info

Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule accepts an optimal number of electrons from its environment. It is calculated as μ²/2η, where μ is the electronic chemical potential (-χ). ijopaar.com

Local reactivity, which identifies the most reactive sites within the molecule, is often analyzed using Fukui functions. These functions indicate the change in electron density at a specific point when an electron is added to or removed from the system, highlighting the sites most susceptible to nucleophilic (f+) or electrophilic (f-) attack. semanticscholar.org

Table 1: Calculated Global Chemical Reactivity Indices for this compound Calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Symbol | Formula | Hypothetical Value |

| EHOMO | EH | - | -8.95 eV |

| ELUMO | EL | - | -1.12 eV |

| Energy Gap | ΔE | EL - EH | 7.83 eV |

| Ionization Potential | IP | -EH | 8.95 eV |

| Electron Affinity | EA | -EL | 1.12 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 3.92 eV |

| Chemical Softness | S | 1 / η | 0.26 eV⁻¹ |

| Electronegativity | χ | (IP + EA) / 2 | 5.04 eV |

| Electrophilicity Index | ω | χ² / (2η) | 3.24 eV |

Prediction of Spectroscopic Parameters (e.g., IR, NMR) and Comparison with Experimental Data

DFT calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. mdpi.com

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations predict the positions of absorption bands corresponding to specific molecular vibrations, such as C=O stretching, C-Br stretching, and aromatic ring modes. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, improving the agreement with experimental spectra. rasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. rasayanjournal.co.innih.gov Theoretical chemical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS) and can then be compared directly with experimental values. mdpi.com This comparison is invaluable for assigning signals in complex spectra and verifying the proposed chemical structure.

Table 2: Comparison of Predicted and Typical Experimental IR Frequencies for this compound Predicted values are hypothetical and based on DFT calculations (e.g., B3LYP/6-311++G(d,p)). Experimental values represent typical ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1738 | 1750-1735 |

| C-O (Ester) | Stretching | 1245 | 1300-1200 |

| Aromatic C=C | Stretching | 1605, 1480 | 1600, 1475 |

| Aromatic C-H | Stretching | 3080 | 3100-3000 |

| C-Br | Stretching | 650 | 680-515 |

| -CH₃ | Symmetric Stretch | 2955 | 2960-2950 |

Table 3: Comparison of Predicted and Typical Experimental NMR Chemical Shifts (δ) for this compound Predicted values are hypothetical and based on GIAO-DFT calculations. Experimental values are estimates based on standard chemical shift ranges.

| Atom | Predicted δ (ppm) | Estimated Experimental δ (ppm) |

| ¹H-NMR | ||

| -CH₃ (ring) | 2.41 | 2.3-2.5 |

| -CH₂- | 3.65 | 3.6-3.8 |

| -OCH₃ | 3.70 | 3.6-3.9 |

| Aromatic H | 7.15 - 7.50 | 7.0-7.6 |

| ¹³C-NMR | ||

| -CH₃ (ring) | 20.5 | 19-22 |

| -CH₂- | 40.8 | 39-42 |

| -OCH₃ | 52.3 | 51-53 |

| C-Br | 122.1 | 120-125 |

| Aromatic C | 128.5 - 138.0 | 125-140 |

| C=O | 171.5 | 170-173 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.gov This technique is essential for understanding conformational changes and intermolecular interactions in different environments, such as in solution. nih.gov

Conformational Space Exploration and Dynamic Behavior in Solution

This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl ring to the acetate (B1210297) group. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the transition barriers between them. mun.ca

A typical simulation involves placing the molecule in a box of explicit solvent molecules (e.g., water or chloroform) and solving Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds. chemrxiv.orgnih.gov Analysis of the resulting trajectory reveals:

Preferred Conformations: The most frequently adopted shapes of the molecule in solution.

Dihedral Angle Distributions: The probability of finding specific rotational angles, which defines the conformational landscape.

Solvent Effects: How the surrounding solvent molecules influence the conformational preferences through interactions like hydrogen bonding or van der Waals forces. tcu.edu

This information is critical for understanding how the molecule's shape, which can affect its biological activity or material properties, is influenced by its environment.

Intermolecular Interaction Energy Analysis

MD simulations also allow for the quantitative analysis of interactions between the solute (this compound) and the surrounding solvent molecules. mdpi.com The total intermolecular interaction energy is a sum of van der Waals (vdW) and electrostatic (Coulombic) contributions. nih.gov

Techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to calculate the binding free energy between the solute and solvent from the MD trajectory. nih.gov This analysis provides a detailed breakdown of the energetic contributions to solvation.

Table 4: Hypothetical Intermolecular Interaction Energy Components in an Aqueous Solution Values are representative for a neutral organic molecule in water, calculated from an MD simulation trajectory.

| Energy Component | Description | Representative Energy (kcal/mol) |

| Van der Waals Energy | Lennard-Jones interactions (attraction and repulsion) | -35.2 |

| Electrostatic Energy | Coulombic interactions between partial charges | -12.5 |

| Total Interaction Energy | Sum of Van der Waals and Electrostatic Energies | -47.7 |

This analysis helps to elucidate the nature of the forces governing how the molecule interacts with its environment, which is fundamental to predicting its solubility, partitioning behavior, and potential for forming molecular aggregates. acs.orgnih.gov

V. Reaction Chemistry and Chemical Transformations of Methyl 2 4 Bromo 3 Methylphenyl Acetate

Functionalization at the Bromine Atom

The carbon-bromine bond on the phenyl ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic intermediates via lithiation.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the site of the bromine atom. Methyl 2-(4-bromo-3-methylphenyl)acetate is a suitable substrate for several such reactions, given the general reactivity of aryl bromides.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronate ester, to form a new carbon-carbon bond. organic-chemistry.orgnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. organic-chemistry.org The presence of the ester functional group is generally well-tolerated under the mild conditions of the Suzuki coupling. nih.gov A typical reaction would involve treating this compound with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base like sodium carbonate or potassium phosphate.

| Reaction | Catalyst/Reagents | Conditions | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Arylboronic Acid, K₂CO₃ | Toluene/Water, Heat | Biaryl Acetic Acid Ester |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Terminal Alkyne, Et₃N | THF or DMF, RT to Heat | Arylalkyne Acetic Acid Ester |

| Negishi Coupling | Pd(OAc)₂, CPhos, Organozinc Halide | THF, Ambient Temp | Alkyl/Aryl-Substituted Phenylacetic Acid Ester |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. organic-chemistry.orgresearchgate.net Copper-free protocols have also been developed, which can be advantageous in preventing the undesirable homocoupling of the alkyne partner. nih.govnih.govacs.org The reaction of this compound with a terminal alkyne would yield the corresponding 2-(4-alkynyl-3-methylphenyl)acetate derivative.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl bromide in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is known for its high functional group tolerance, including esters, and its ability to form C(sp³)-C(sp²) bonds effectively. nih.govorganic-chemistry.orgmit.edu For this compound, reaction with an alkylzinc halide, for instance, would lead to the formation of a 2-(4-alkyl-3-methylphenyl)acetate. nih.govresearchgate.net

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with a nucleophile. However, the standard SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.orglibretexts.orgnih.gov

In the case of this compound, the substituents on the ring are a methyl group (weakly electron-donating) and a methylacetoxy group (weakly electron-withdrawing). Neither of these groups provides sufficient activation to facilitate a classical SNAr reaction under typical conditions. youtube.com Therefore, direct displacement of the bromine by common nucleophiles like alkoxides or amines is generally not feasible. Alternative methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination for C-N bond formation) or reactions proceeding via benzyne (B1209423) intermediates under very strong basic conditions, would be required to achieve this type of transformation. Recent advances have also shown that certain transition metal catalysts can activate even electron-neutral aryl halides toward nucleophilic substitution. nih.gov

Aryl bromides can be converted into potent organolithium nucleophiles through a process called lithium-halogen exchange. This reaction is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). growingscience.commdpi.com Treating this compound with n-BuLi would result in the rapid formation of the corresponding aryllithium species, 2-(4-lithio-3-methylphenyl)acetate.

This newly formed aryllithium is a strong base and a powerful nucleophile that can react with a wide variety of electrophiles in a quenching step. researchgate.net This two-step sequence allows for the introduction of diverse functional groups at the position formerly occupied by the bromine atom.

| Electrophile | Reagent Example | Resulting Functional Group |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Alkyl Halides | Methyl Iodide | Alkyl Group (e.g., Methyl) |

| Disulfides | Dimethyl disulfide | Thioether |

| Borates | Trimethyl borate | Boronic Ester |

Transformations of the Ester Group

The methyl ester functionality of this compound is susceptible to various transformations common to carboxylic acid derivatives, most notably hydrolysis and transesterification.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(4-bromo-3-methylphenyl)acetic acid. This reaction can be catalyzed by either acid or base. pearson.com

Base-Catalyzed Hydrolysis (Saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. The reaction is irreversible because the final step is an acid-base reaction between the resulting carboxylic acid and the alkoxide, which deprotonates the acid to form a carboxylate salt. Acidic workup is then required to protonate the carboxylate and isolate the neutral carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that involves heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.com The mechanism involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. To drive the equilibrium toward the carboxylic acid product, a large excess of water is typically used.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this would involve replacing the methyl group of the ester with a different alkyl or aryl group from an alcohol. Like hydrolysis, this reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

The reaction involves heating the methyl ester with an excess of a different alcohol (e.g., ethanol (B145695), isopropanol) and a catalytic amount of acid (e.g., H₂SO₄) or base (e.g., sodium alkoxide). organic-chemistry.org Using the desired alcohol as the solvent helps to drive the equilibrium toward the formation of the new ester. masterorganicchemistry.com For example, reacting this compound with ethanol under acidic conditions would yield Ethyl 2-(4-bromo-3-methylphenyl)acetate and methanol. google.com

Amidation and Amidification Reactions for Derivative Synthesis

The ester functional group in this compound is a key site for derivatization, particularly through amidation reactions. This transformation involves the reaction of the ester with a primary or secondary amine to form the corresponding amide. This reaction is fundamental in medicinal chemistry for synthesizing a wide array of derivatives, as the amide bond is a core component of many biologically active molecules. researchgate.net

The direct amidation of esters typically requires harsh conditions or the use of catalysts to proceed efficiently. Common strategies include aminolysis, which can be facilitated by heating the ester with the desired amine, sometimes in the presence of a Lewis acid or a base. Modern synthetic methods often employ catalysts to achieve this transformation under milder conditions. ucl.ac.uk For instance, boron-based catalysts have been developed for the direct amidation of carboxylic acids and their esters. ucl.ac.uk

The general scheme for the amidation of this compound is as follows:

Table 1: General Conditions for Amidation of Phenylacetate (B1230308) Esters

| Catalyst/Reagent | Amine | Conditions | Product | Notes |

| None (Direct Aminolysis) | R¹R²NH | High temperature, sealed vessel | 2-(4-bromo-3-methylphenyl)-N-(R¹,R²)-acetamide | Often requires excess amine and harsh conditions. |

| Lewis Acids (e.g., AlMe₃) | R¹R²NH | Toluene, 90°C | 2-(4-bromo-3-methylphenyl)-N-(R¹,R²)-acetamide | Trimethylaluminium can mediate the reaction effectively. organic-chemistry.org |

| Borate Esters | R¹R²NH | Catalytic amount, mild conditions | 2-(4-bromo-3-methylphenyl)-N-(R¹,R²)-acetamide | A more sustainable approach for amide bond formation. ucl.ac.uk |

Reduction to the Primary Alcohol

The ester moiety of this compound can be reduced to the corresponding primary alcohol, 2-(4-bromo-3-methylphenyl)ethanol. This transformation is a standard procedure in organic synthesis, typically accomplished using strong reducing agents capable of reducing esters.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

The reaction proceeds as follows:

Table 2: Reagents for the Reduction of this compound

| Reagent | Solvent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0°C to room temperature, followed by aqueous workup | 2-(4-bromo-3-methylphenyl)ethanol |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or THF | Low temperature (e.g., -78°C) | 2-(4-bromo-3-methylphenyl)acetaldehyde (intermediate) or 2-(4-bromo-3-methylphenyl)ethanol |

Reactivity of the Methylene (B1212753) Bridge (-CH₂-)

The methylene group (-CH₂-) adjacent to the carbonyl group in this compound is activated by the electron-withdrawing effect of the ester. The protons on this carbon (alpha-protons) are acidic and can be removed by a suitable base to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles, allowing for functionalization at the alpha-position.

Alpha-Halogenation: The alpha-position of the ester can be halogenated, most commonly with bromine or chlorine. pressbooks.publibretexts.org This reaction typically proceeds via an enol or enolate intermediate. In acid-catalyzed halogenation, the rate-determining step is the formation of the enol, which then rapidly reacts with the halogen. libretexts.orgyoutube.com This method is effective for introducing a single halogen atom at the alpha-position. youtube.com The resulting α-halo ester is a versatile synthetic intermediate. google.com

Reaction Example: Treatment of this compound with bromine (Br₂) in an acidic solvent like acetic acid would yield Methyl 2-bromo-2-(4-bromo-3-methylphenyl)acetate. pressbooks.publibretexts.org

Alpha-Alkylation: The enolate generated by treating the ester with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) can act as a nucleophile in an Sₙ2 reaction with an alkyl halide. This results in the formation of a new carbon-carbon bond at the alpha-position. The choice of base and reaction conditions is crucial to avoid side reactions such as self-condensation.

Table 3: Alpha-Functionalization Reactions

| Reaction | Reagents | Intermediate | Product Example |

| α-Halogenation | Br₂, Acetic Acid | Enol | Methyl 2-bromo-2-(4-bromo-3-methylphenyl)acetate |

| α-Alkylation | 1. LDA, THF, -78°C2. R-X (Alkyl Halide) | Enolate | Methyl 2-(4-bromo-3-methylphenyl)-alkanoate |

Reactions Involving the Aromatic Methyl Group

The methyl group attached to the benzene (B151609) ring is a site for benzylic functionalization, which involves reactions at the carbon atom directly attached to the aromatic ring.

Benzylic positions are particularly reactive towards free radical, oxidation, and some substitution reactions due to the ability of the benzene ring to stabilize the resulting radical, carbocation, or carbanion intermediates.

Benzylic Bromination: A common method for functionalizing benzylic positions is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction selectively introduces a bromine atom onto the benzylic carbon.

Reaction Example: Reacting this compound with NBS and AIBN in a solvent like carbon tetrachloride (CCl₄) would yield Methyl 2-(4-bromo-3-(bromomethyl)phenyl)acetate.

Benzylic Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would transform the methyl group into a carboxyl group, yielding 4-bromo-3-(2-methoxy-2-oxoethyl)benzoic acid.

Cyclization Reactions and Heterocycle Annulation

This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds. The functional groups on the molecule can be manipulated to facilitate cyclization reactions, leading to the formation of new ring systems.

Pyrazine (B50134) Derivatives: While direct cyclization of the starting ester into a pyrazine is not straightforward, derivatives of the core structure are used in pyrazine synthesis. For example, related anilines, such as 4-bromo-3-methylaniline, can be condensed with pyrazine-2-carboxylic acid to form N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.com This highlights how the "4-bromo-3-methylphenyl" moiety can be incorporated into complex heterocyclic systems like pyrazines, which are of interest for their biological activities. ontosight.airsc.org

Schiff Base Derivatives: Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. jcsp.org.pkrdd.edu.iq While the parent ester does not directly form a Schiff base, it can be converted into precursors that do. For instance, the corresponding aniline (B41778) (4-bromo-3-methylaniline) is a common building block for synthesizing Schiff base ligands. researchgate.netnih.govresearchgate.net These ligands are notable for their ability to coordinate with various metal ions and often exhibit interesting photochromic and biological properties. jcsp.org.pk The synthesis typically involves refluxing the aniline with a suitable aldehyde in a solvent like ethanol. jcsp.org.pkrdd.edu.iq

Table 4: Heterocyclic Derivatives from Related Precursors

| Heterocycle Type | Precursor Derived from Core Structure | Reaction Partner | Resulting Derivative Class |

| Pyrazine Amide | 4-bromo-3-methylaniline | Pyrazine-2-carboxylic acid | N-(Aryl)pyrazine-2-carboxamides mdpi.com |

| Schiff Base | 4-bromo-3-methylaniline | Various aldehydes (e.g., 2-Hydroxy-5-methoxy benzaldehyde) | (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol jcsp.org.pk |

Vi. Mechanistic Investigations of Reactions Involving Methyl 2 4 Bromo 3 Methylphenyl Acetate

Elucidation of Reaction Pathways and Transition States

Currently, there is a lack of specific research articles detailing the elucidation of reaction pathways and the characterization of transition states for reactions involving methyl 2-(4-bromo-3-methylphenyl)acetate. Mechanistic studies, which often employ computational chemistry and experimental techniques, have not been specifically reported for this compound.

Identification and Characterization of Reaction Intermediates

Similarly, the identification and characterization of reaction intermediates in transformations of this compound have not been a focus of published research. Spectroscopic and trapping experiments, crucial for identifying transient species, are not described in the available literature for this particular molecule.

Kinetic Studies and Determination of Rate Laws

No specific kinetic studies or determined rate laws for reactions involving this compound were found in the public domain. Such studies are fundamental to understanding reaction mechanisms and optimizing reaction conditions.

Isotope Effects in Reaction Mechanisms

Information regarding the use of isotope labeling to probe the reaction mechanisms of this compound is not available. Isotope effect studies are a powerful tool for determining the rate-determining step and the nature of transition states in chemical reactions.

Role of Catalysis and Solvent Effects on Reaction Selectivity and Efficiency

While the principles of catalysis and solvent effects are well-established in organic chemistry, their specific application and systematic study in reactions of this compound have not been detailed in accessible research. The impact of different catalysts and solvent systems on the selectivity and efficiency of reactions involving this compound remains an area for future investigation.

Vii. Applications of Methyl 2 4 Bromo 3 Methylphenyl Acetate As a Versatile Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The structural features of Methyl 2-(4-bromo-3-methylphenyl)acetate make it a suitable precursor for the synthesis of more intricate organic structures. The aryl bromide functionality is particularly significant as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing the carbon skeleton of complex molecules.

For instance, the bromine atom can be readily displaced in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and functional materials. tcichemicals.comnih.gov Similarly, it can participate in Heck reactions for the formation of substituted alkenes, and Buchwald-Hartwig amination reactions to introduce arylamine functionalities. wikipedia.orgacs.orgorgsyn.org The ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol, further expanding its synthetic utility.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Reactant | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or aryl-alkene compounds |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Aryl-substituted alkenes |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Aryl amines |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkynes |

| Stille Coupling | Organostannane | Pd catalyst | Biaryl or vinyl-aryl compounds |

Precursor for the Development of Agrochemical Research Compounds

Substituted phenylacetic acid derivatives are a known class of compounds investigated in agrochemical research for their potential herbicidal and pesticidal activities. google.com The specific substitution pattern of this compound can be systematically modified to explore structure-activity relationships (SAR) in the development of new agrochemical candidates. The bromo and methyl groups on the phenyl ring, as well as the ester functionality, can be altered to fine-tune the biological activity and physical properties of the resulting compounds.

For example, the bromo substituent can be replaced with other functional groups via nucleophilic aromatic substitution or transition metal-catalyzed reactions to generate a library of analogs for screening. The ester can be converted into a variety of amides or other derivatives, which can significantly impact the compound's herbicidal or insecticidal efficacy.

Utility in Materials Science Research (e.g., functional polymers, liquid crystals)

The rigid aromatic core and the reactive bromo and ester functionalities of this compound make it a potential monomer or precursor in the synthesis of functional polymers and liquid crystals. Aryl bromides are commonly used as monomers in polymerization reactions such as Suzuki polymerization to create conjugated polymers with interesting electronic and optical properties. nih.gov

The incorporation of this building block into a polymer backbone could impart specific properties such as flame retardancy (due to the bromine atom) or can serve as a point for further functionalization of the polymer. In the field of liquid crystals, the elongated, rigid structure of molecules derived from this compound could lead to the formation of mesophases. The ability to introduce different substituents through the bromo group allows for the tuning of the molecule's aspect ratio and polarity, which are critical parameters for liquid crystal behavior. tcichemicals.com

Construction of Chemical Probes and Ligands for Research Purposes

Chemical probes are essential tools for studying biological systems. The synthesis of such probes often requires a modular approach where different functional components (a recognition element, a linker, and a reporter group) are assembled. This compound can serve as a core scaffold in the construction of such probes. utexas.edunih.gov

The bromo group provides a convenient handle for introducing a reporter group (e.g., a fluorophore or a biotin tag) via cross-coupling reactions. The ester functionality can be modified to attach a linker or a reactive group for covalent modification of a biological target. The substituted phenyl ring itself can act as a recognition element that binds to a specific protein or enzyme. The ability to systematically modify the structure of this compound allows for the optimization of the probe's binding affinity, selectivity, and imaging properties.

Ix. Future Research Directions and Perspectives on Methyl 2 4 Bromo 3 Methylphenyl Acetate

Exploration of Novel Catalytic Transformations

The presence of a bromine atom on the phenyl ring of Methyl 2-(4-bromo-3-methylphenyl)acetate makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. wikipedia.orgorgsyn.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Future research is expected to focus on expanding the library of accessible derivatives through these powerful catalytic methods.

Key areas of exploration will likely include:

Suzuki-Miyaura Coupling: This reaction would enable the substitution of the bromine atom with a wide range of aryl, heteroaryl, or vinyl groups through the use of boronic acids or esters. libretexts.orgnih.govresearchgate.net This would allow for the synthesis of a diverse array of biaryl and styrenyl derivatives, which are common motifs in pharmaceuticals and organic materials.

Buchwald-Hartwig Amination: The direct formation of carbon-nitrogen bonds by coupling with various amines would yield a series of aniline (B41778) derivatives. wikipedia.orglibretexts.org This is a particularly valuable transformation as the resulting arylamines are prevalent in pharmacologically active compounds.

Sonogashira Coupling: The reaction with terminal alkynes would introduce an alkynyl moiety, a versatile functional group that can undergo further transformations and is a key component in various functional materials and complex molecules. nih.govwikipedia.orgorganic-chemistry.org

Heck Reaction: The palladium-catalyzed coupling with alkenes offers a direct method to introduce vinyl groups, leading to the synthesis of substituted styrenes and other olefinic compounds. mdpi.comorganic-chemistry.orglibretexts.org

The following interactive table outlines potential cross-coupling reactions with this compound:

| Coupling Reaction | Reagent | Potential Product Structure | Catalyst System (Example) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2, SPhos, K3PO4 | |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd2(dba)3, BINAP, NaOtBu | |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Et3N | |

| Heck | Alkene | Pd(OAc)2, P(o-tol)3, Et3N |

Development of Asymmetric Synthetic Routes

The methylene (B1212753) group alpha to the ester in this compound presents an opportunity for the development of asymmetric synthetic routes to introduce a chiral center. The synthesis of enantiomerically pure 2-arylpropanoic acids and their derivatives is of high importance, as often only one enantiomer possesses the desired biological activity. tcichemicals.com

Future research in this area could focus on:

Chiral Auxiliary-Mediated Synthesis: The attachment of a chiral auxiliary to the carboxylic acid precursor of this compound could enable diastereoselective alkylation or arylation at the alpha-position. tcichemicals.comwikipedia.orgnih.gov Subsequent removal of the auxiliary would provide the desired enantiomerically enriched product.

Enantioselective Catalysis: The development of catalytic asymmetric methods, such as enantioselective hydrogenation of a corresponding α,β-unsaturated precursor or a catalytic asymmetric arylation, would be a more atom-economical approach to access chiral derivatives. nih.govresearchgate.netrsc.orgnih.govrsc.org

An interactive table showcasing potential strategies for asymmetric synthesis is presented below:

| Asymmetric Strategy | Key Step | Chiral Source | Potential Chiral Product |

| Chiral Auxiliary | Diastereoselective alkylation of an enolate | Evans oxazolidinone, pseudoephedrine | Enantiomerically enriched 2-alkyl-2-(4-bromo-3-methylphenyl)acetic acid derivative |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of an α,β-unsaturated ester | Chiral Rh or Ru catalyst with chiral phosphine (B1218219) ligands | Enantiomerically enriched Methyl 2-(4-bromo-3-methylphenyl)propanoate |

| Catalytic Asymmetric Arylation | Arylation of a suitable precursor | Chiral palladium catalyst with a chiral ligand | Enantiomerically enriched α-aryl-2-(4-bromo-3-methylphenyl)acetic acid derivative |

Advanced Understanding of Its Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. The carboxylic acid precursor of this compound, 2-(4-bromo-3-methylphenyl)acetic acid, is a potential candidate for isocyanide-based MCRs such as the Passerini and Ugi reactions. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net

Future investigations could explore:

Passerini Reaction: The three-component reaction of 2-(4-bromo-3-methylphenyl)acetic acid with an aldehyde or ketone and an isocyanide would lead to the formation of α-acyloxy carboxamides. organic-chemistry.org

Ugi Reaction: The four-component reaction involving an amine in addition to the components of the Passerini reaction would yield bis-amides, which are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net

The participation of the bromo-substituted phenylacetic acid in these reactions could lead to a library of complex molecules with potential biological activities.

Integration into Supramolecular Chemistry Research

The bromine atom in this compound can act as a halogen bond donor. Halogen bonding is a non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular assemblies. nsf.govnih.gov

Future research could delve into:

Crystal Engineering: The systematic study of the crystal packing of this compound and its derivatives could reveal the role of halogen bonding and other non-covalent interactions in directing the solid-state architecture. nsf.govresearchgate.netnih.gov

Co-crystallization: The formation of co-crystals with other molecules that can act as halogen bond acceptors could lead to new materials with tailored properties.

Emerging Applications in Advanced Organic Synthesis and Chemical Biology Tool Development

The versatile chemical nature of this compound makes it a valuable building block for the synthesis of more complex molecules and for the development of tools for chemical biology.

Potential future applications include:

Advanced Organic Synthesis: This compound can serve as a key intermediate in the total synthesis of natural products or in the preparation of novel organic materials. Its functional handles allow for sequential modifications to build molecular complexity.

Chemical Biology Tool Development: The aryl halide moiety can be used as a reactive handle for bioconjugation or for the development of chemical probes to study biological processes. nih.gov The ability to further functionalize the molecule through cross-coupling reactions allows for the attachment of reporter groups such as fluorophores or affinity tags.

Q & A

Basic: What are the common synthetic routes for Methyl 2-(4-bromo-3-methylphenyl)acetate?

Answer:

The synthesis typically involves bromination of a pre-functionalized phenylacetic acid derivative. For example:

- Bromination with FeBr₃ : Methyl 2-(3-methylphenyl)acetate can undergo electrophilic aromatic substitution using bromine in the presence of FeBr₃ as a catalyst. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid over-bromination or side reactions .

- Esterification of pre-brominated acids : Alternative routes include esterifying 2-(4-bromo-3-methylphenyl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄). Purity is optimized via recrystallization or column chromatography .

Basic: How is this compound characterized post-synthesis?

Answer:

Key characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions on the aromatic ring and ester group. For example, the methyl group at position 3 appears as a singlet in ¹H NMR (~δ 2.3 ppm) .

- IR : A strong carbonyl stretch (~1740 cm⁻¹) confirms the ester moiety .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 257/259 for C₁₀H₁₁BrO₂) .